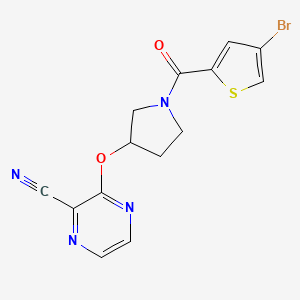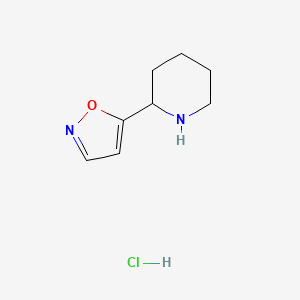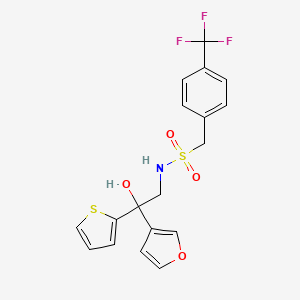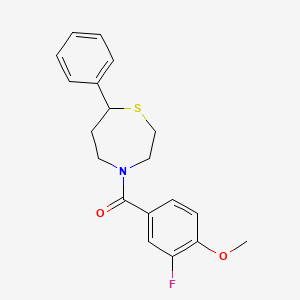
3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups including a pyrrolidine ring, a bromothiophene group, a pyrazine ring, and a nitrile group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolidine ring provides a three-dimensional structure, while the bromothiophene and pyrazine groups contribute to the compound’s aromaticity . The nitrile group is a polar functional group, which could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The bromine atom in the bromothiophene group could potentially be replaced in a substitution reaction. The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用
Synthesis and Reactivity in Organic Chemistry
Studies in organic chemistry have explored the synthesis and reactivity of compounds related to 3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. For instance, research has demonstrated the synthesis of various pyridine, pyrazole, and pyrimidine derivatives through reactions involving similar compounds. These studies highlight the potential of such compounds in developing new organic synthesis methods (Abdallah, 2007); (Legroux, Brotn, & Fleury, 1990).
Antimicrobial and Anticancer Properties
Research has also been conducted on the antimicrobial and anticancer properties of compounds structurally related to this compound. Studies have shown that certain pyridine-3-carbonitrile derivatives exhibit significant antimicrobial activities against various bacteria, suggesting their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013). Additionally, some pyrazine and pyridine derivatives have been evaluated for their antitumor activities, indicating their potential use in cancer research (Elewa et al., 2021).
Novel Compound Synthesis
There is ongoing research into the synthesis of novel compounds using pyrazine-2-carbonitrile and related structures. These studies contribute to the field of medicinal chemistry by providing new routes for synthesizing biologically active compounds (Khalifa, Al-Omar, & Ali, 2017); (Fikry, Ismail, Said, & Hafez, 2015).
Molecular and Crystal Structure Analysis
Studies have also focused on the molecular and crystal structure analysis of pyridine-3-carbonitrile derivatives. This research is crucial in understanding the physical and chemical properties of these compounds, which can lead to their application in various scientific fields (Jansone et al., 2007).
将来の方向性
特性
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c15-9-5-12(22-8-9)14(20)19-4-1-10(7-19)21-13-11(6-16)17-2-3-18-13/h2-3,5,8,10H,1,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMGYZSWEAFBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC(=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)
![4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B2415688.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)



![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2415699.png)
![5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2415702.png)

![1-(3-Fluorophenyl)-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2415704.png)
![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)
![methyl (2E)-2-(phenylformamido)-3-[(pyridin-3-yl)amino]prop-2-enoate](/img/structure/B2415708.png)
![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)
